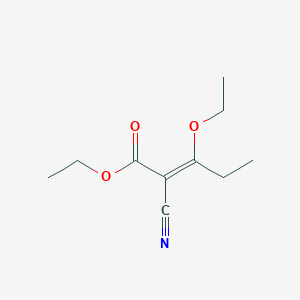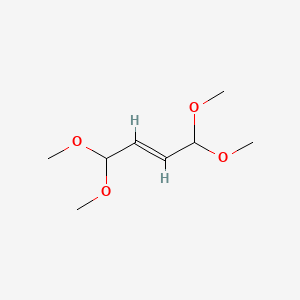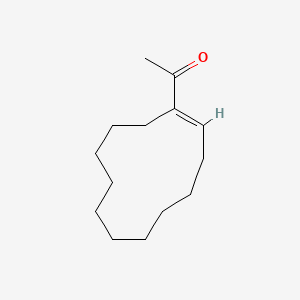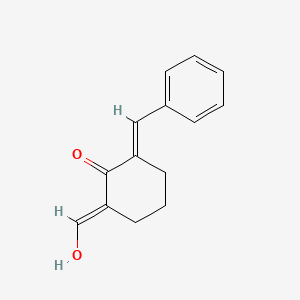
ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, an ethoxy group, and a pentenoate moiety. This compound is notable for its geometric isomerism, specifically the (2Z) configuration, which indicates that the highest priority substituents on each carbon of the double bond are on the same side.
科学的研究の応用
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other organic compounds, potentially by binding to or inhibiting the function of target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, such as the oxidation of alkenes with potassium manganate .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular level
Action Environment
Similar compounds have been studied for their environmental interactions
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate involves the reaction of ethyl 2-propynoate with lithium bromide in the presence of acetic acid and acetonitrile. The reaction is carried out under reflux conditions and monitored by gas-liquid chromatography (GLC). After completion, the product is isolated by vacuum distillation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality and efficient production.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl (2Z)-2-cyano-3-oxo-pent-2-enoate, while reduction could produce ethyl (2Z)-2-cyano-3-ethoxypentanol.
類似化合物との比較
Similar Compounds
Ethyl (2E)-2-cyano-3-ethoxypent-2-enoate: The (2E) isomer has the highest priority substituents on opposite sides of the double bond.
Ethyl 2-cyano-3-ethoxybut-2-enoate: This compound has a similar structure but with a shorter carbon chain.
Ethyl 2-cyano-3-methoxypent-2-enoate: The methoxy group replaces the ethoxy group, leading to different chemical properties.
Uniqueness
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic chemistry.
特性
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxypent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3/b9-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZOFVOGBPBNA-HJWRWDBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-53-5 |
Source


|
| Record name | NSC27803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)



![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)





